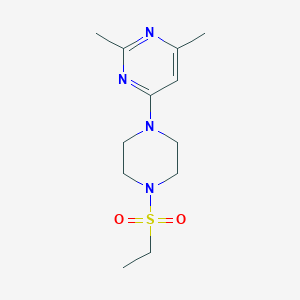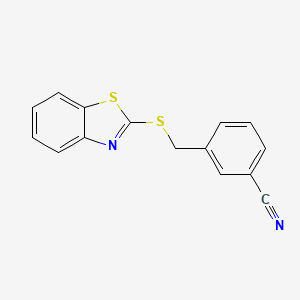
4-(4-Ethylsulfonylpiperazin-1-yl)-2,6-dimethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Ethylsulfonylpiperazin-1-yl)-2,6-dimethylpyrimidine is a chemical compound with potential applications in scientific research. It is a pyrimidine derivative that has been synthesized through various methods and has been found to have significant effects on biological systems. In
Wirkmechanismus
The mechanism of action of 4-(4-Ethylsulfonylpiperazin-1-yl)-2,6-dimethylpyrimidine is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including tyrosine kinase and topoisomerase. It has also been found to induce apoptosis in cancer cells, potentially through the activation of the caspase pathway.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of certain fungi and bacteria, including Candida albicans and Staphylococcus aureus. It has also been found to inhibit the proliferation of cancer cells, potentially through the induction of apoptosis. Additionally, it has been found to modulate the immune system, enhancing the activity of natural killer cells and stimulating the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-Ethylsulfonylpiperazin-1-yl)-2,6-dimethylpyrimidine in lab experiments include its potential as a new antimicrobial agent and its ability to inhibit the proliferation of cancer cells. Additionally, its ability to modulate the immune system could make it a useful tool in immunology research. However, limitations include the need for further research into its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research involving 4-(4-Ethylsulfonylpiperazin-1-yl)-2,6-dimethylpyrimidine. One direction is the development of new antimicrobial agents based on its structure and properties. Another direction is the investigation of its potential as a modulator of the immune system, potentially leading to the development of new immunotherapies. Additionally, further research into its mechanism of action and potential side effects is necessary to fully understand its potential applications in scientific research.
Synthesemethoden
The synthesis of 4-(4-Ethylsulfonylpiperazin-1-yl)-2,6-dimethylpyrimidine has been achieved through various methods. One method involves the reaction of 2,6-dimethylpyrimidine with 1-chloro-4-(ethylsulfonyl)piperazine in the presence of a base such as potassium carbonate. Another method involves the reaction of 2,6-dimethylpyrimidine with 1-(4-ethylsulfonylpiperazin-1-yl)butan-1-one in the presence of a reducing agent such as sodium borohydride. Both methods have been found to be effective in synthesizing this compound with high yields.
Wissenschaftliche Forschungsanwendungen
4-(4-Ethylsulfonylpiperazin-1-yl)-2,6-dimethylpyrimidine has potential applications in scientific research. It has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. It has also been found to have anticancer properties, inhibiting the proliferation of cancer cells in vitro. Additionally, it has been found to have potential as a modulator of the immune system, with the ability to stimulate the production of cytokines and enhance the activity of natural killer cells.
Eigenschaften
IUPAC Name |
4-(4-ethylsulfonylpiperazin-1-yl)-2,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S/c1-4-19(17,18)16-7-5-15(6-8-16)12-9-10(2)13-11(3)14-12/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNQYVIATBVQRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NC(=NC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]morpholine-2,4-dicarboxamide](/img/structure/B7543177.png)


![N-[4-[(2,4-difluorophenyl)sulfamoyl]phenyl]-4-fluoro-3,5-dimethylbenzenesulfonamide](/img/structure/B7543224.png)
![N-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-oxopropyl]-3,5-dimethylpiperidine-1-carboxamide](/img/structure/B7543228.png)

![N-[2-(2,4-dichlorophenyl)ethyl]-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide](/img/structure/B7543240.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7543246.png)

![N-(3-methoxypropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B7543269.png)

![N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7543275.png)
![N-cyclopropyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide](/img/structure/B7543281.png)
